molecular formula H5NO8S2 B051021 Ammonium persulfate CAS No. 7727-54-0

Ammonium persulfate

Cat. No.: B051021
CAS No.: 7727-54-0
M. Wt: 211.18 g/mol
InChI Key: SBFSEMVZXZCBEC-UHFFFAOYSA-N
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Description

Ammonium persulfate (APS) is a widely used reagent in biochemistry and molecular biology for the preparation of polyacrylamide gels. APS forms oxygen free radicals in aqueous solution by a base-catalyzed mechanism. The bases, most commonly used as catalysts, are tertiary amines such as TEMED (N,N,N′ ,N′ -tetramethylethylenediamine) or DMAPN (3-dimethylaminopropionitrile). The free radicals will cause the polymerization of acrylamide and bis-acrylamide to form a gel matrix, which can be used for separating macromolecules by size. APS has also been utilized to study protein-protein interactions via photoinitiated crosslinking chemistry.
This compound appears as a white crystalline solid. A strong oxidizing agent. Does not burn readily, but may cause spontaneous ignition of organic materials. Used as a bleaching agent and as a food preservative.

Scientific Research Applications

  • Electrosynthesis of Ammonium Persulfate : APS can be synthesized through the electrolysis of an aqueous solution of ammonium sulfate. This method is highlighted for its green and efficient synthesis of APS, indicating its potential in sustainable industrial processes (Zhu, Hii, & Hellgardt, 2016).

  • In Polyacrylamide Gel Electrophoresis (PAGE) : APS is commonly used as a polymerizing agent for acrylamide gels in PAGE, a technique widely used for separating proteins and nucleic acids (Brewer, 1967).

  • Nanofibrillated Cellulose Synthesis : APS has been employed in the production of nanocellulose, particularly in combined this compound oxidation with ultrasonic and mechanical treatment, indicating its role in innovative materials science (Filipova et al., 2018).

  • Hair Coloring and Bleaching : APS is used as an oxidizing agent in hair bleaches and coloring preparations, with its safety and efficacy evaluated extensively (Pang & Fiume, 2001).

  • Gold Recovery from E-waste : APS assists with oxygen and pressure to recover gold from electronic waste. This process suggests the selective breaking of metallic bonds to release gold without generating pollutants, demonstrating its role in recycling and waste management (Alzate et al., 2017).

  • Catalyst in Chemical Synthesis : APS can be used as a homogeneous catalyst for one-pot synthesis of some organic compounds, highlighting its importance in facilitating chemical reactions and product synthesis (Ebrahimi, 2016).

  • Environmental Remediation : APS is used in the in situ chemical oxidation (ISCO) for the remediation of soil and groundwater, addressing environmental pollution and enhancing environmental sustainability (Tsitonaki et al., 2010).

Safety and Hazards

Ammonium Persulfate can affect you when inhaled. Contact can irritate the skin and eyes. Exposure can irritate the nose and throat. Inhaling this compound can irritate the lungs. Higher exposures may cause a build-up of fluid in the lungs (pulmonary edema), a medical emergency. This compound may cause a skin allergy .

Future Directions

The activation of persulfate has received considerable attention for its potential application in the removal of pollutants. In recent years, various technologies have been developed to catalyze its activity, which can be classified into two main methods: homogeneous and non-homogeneous activation .

Properties

{ "Design of Synthesis Pathway": "Ammonium persulfate can be synthesized by the reaction of ammonium sulfate and hydrogen peroxide in the presence of a catalyst.", "Starting Materials": [ "Ammonium sulfate", "Hydrogen peroxide", "Catalyst (such as iron sulfate or copper sulfate)" ], "Reaction": [ "Mix ammonium sulfate and hydrogen peroxide in a reaction vessel", "Add the catalyst to the mixture", "Heat the mixture at a temperature of 60-80°C for 2-3 hours", "Allow the mixture to cool and filter the resulting solution to obtain ammonium persulfate crystals", "Wash the crystals with cold water to remove any impurities", "Dry the crystals at a temperature of 60-70°C to obtain pure ammonium persulfate" ] }

CAS No.

7727-54-0

Molecular Formula

H5NO8S2

Molecular Weight

211.18 g/mol

IUPAC Name

azane;sulfooxy hydrogen sulfate

InChI

InChI=1S/H3N.H2O8S2/c;1-9(2,3)7-8-10(4,5)6/h1H3;(H,1,2,3)(H,4,5,6)

InChI Key

SBFSEMVZXZCBEC-UHFFFAOYSA-N

Isomeric SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-]

SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-]

Canonical SMILES

N.OS(=O)(=O)OOS(=O)(=O)O

Color/Form

Platelike or prismatic (monoclinic) crystals, or white granular powder
Colorless, white monoclinic crystals

density

1.98 at 68 °F (USCG, 1999)
1.982 g/cu cm
1.9 g/cm³

melting_point

Decomposes at 120 °C

7727-54-0

physical_description

Ammonium persulfate appears as a white crystalline solid. A strong oxidizing agent. Does not burn readily, but may cause spontaneous ignition of organic materials. Used as a bleaching agent and as a food preservative.
DryPowder;  OtherSolid;  PelletsLargeCrystals
COLOURLESS CRYSTALS OR WHITE POWDER.

Pictograms

Oxidizer; Irritant; Health Hazard

solubility

Solubility in water: 83.5 g/100 g water at 25 °C
Freely soluble in water
Solubility in water, g/100ml at 20 °C: 58.2

Synonyms

Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Ammonium Salt (1:2);  Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Diammonium Salt;  Ad 485;  Ammonium Peroxidodisulfate;  Ammonium Peroxydisulfate;  Ammonium Peroxydisulfate ((NH4)2S2O8);  Ammonium Peroxysulfate;  Anala R; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The following materials were added to a 500 ml. reaction flask: 40.7 g D.I. water, 0.1 g Versene 220, 0.01 g 93% sulfuric acid and 0.04 g iron sulfate-heptahydrate (Mixture 1). The flask was equipped with a reaction flask head, reflux condenser and agitator. Then a second mixture of 80 g D.I. water, 0.6 g Versene 220, 5.17 g of 58% NaAMPS, 5.1 g Sipex EST-30, 5.4 g Igepal CA-887, 0.15 g 93% sulfuric acid, 1.5 g Potomac Yellow Dye, 0.44 g Rhodamine F5G, and 0.22 g Rhodamine F3B were added to a second container. Both mixtures were purged for 30 minutes with nitrogen to remove residual oxygen. Next 60 g of Styrene, 27 g of Acrylonitrile, and 10 g of Hydroxypropylmethacrylate were added to the second mixture and the resulting mixture was agitated to form a stable preemulsion. Mixture I was then heated to 60° C. using a temperature controlled water bath. Ammonium Persulfate (0.6 g of APS in 3.6 g of D.I. water) and Erythorbic acid (0.93 g of EA in 3.8 g D.I. water) initiator solutions were prepared and 1/3 of each solution was added to mixture 1. Mixture 2 and the remaining 2/3 of the initiator solutions were then pumped into the reactor containing Mixture I at such a rate as to maintain the temperature of Mixture I at 60° C. without using additional heating. When the addition was complete, the polymer emulsion was heated for an additional 1 hr. and the post polymerization monomer reduction step was begun. t-Butylhydroperoxide (0.25 g t-BHP in 1.75 g D.I. water) and Erythorbic acid (0.34 g EA in 2.0 g D.I. water) solutions were then added to the emulsion polymer. The temperature was maintained at 60° C. for an additional hour. The resulting orange fluorescent dispersion possessed excellent color strength, shade and brightness.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Erythorbic acid
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
iron sulfate-heptahydrate
Quantity
0.04 g
Type
catalyst
Reaction Step Two
Name
Mixture 1
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
mixture 1
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catalyst
Reaction Step Four
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0.6 g
Type
reactant
Reaction Step Five
Quantity
5.4 g
Type
reactant
Reaction Step Five
Quantity
0.15 g
Type
reactant
Reaction Step Five
Name
Rhodamine F5G
Quantity
0.44 g
Type
reactant
Reaction Step Five
[Compound]
Name
Rhodamine F3B
Quantity
0.22 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
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0 (± 1) mol
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solvent
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Quantity
0.1 g
Type
reactant
Reaction Step Seven
Quantity
0.01 g
Type
reactant
Reaction Step Eight
[Compound]
Name
Mixture 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Ammonium Persulfate
Name
Erythorbic acid

Synthesis routes and methods II

Procedure details

Standard cylinders of 10% acrylamide gel (9.7% acrylamide and 0.3% N,N'-methylene-bis-acrylogo there merized with TEMED) and ammonium persulfate were prepared and set up between gel and reservoir buffers comprising tris hydrochloride at pH 8.0 and 0.1% SDS. The upper gel surface was loaded with a charge comprising 50 micrograms of T2 pilus crystals, 20 ug of Clelands Reagent (0.01M) 1 mg. of SDS 20λ of glycol and 20λ of Bromophenol Blue (0.002%). Prior to charge the pili were heated with the SDS and the Cleland's reagent for 2 minutes at 100° C. The electrophoresis was run at 5 ma (at ca. 170 v) until the Bromophenol Blue had run 6 cm. The gels were removed and cut thru the dye band and two gels stained with Coomassie Blue Stain (0.2%) to give two bands--a major band and a minor band.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tris hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 μg
Type
reactant
Reaction Step Four
Name
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
acrylamide
Name
ammonium persulfate

Synthesis routes and methods III

Procedure details

A 1 L reactor consisting of a stirrer, cooling equipment feedline inert gas (N2), the feed tank pre-emulsion, bath temperature control and metering pump. Were added from 160 to 220 g of MMA (methyl methacrylate), of 20 to 80 g Abu (butyl acrylate), 2.0 to 3.0 g of surfactant, of between 3.5 and 5.5 g of NaHCO3 and between 8.0 and 9.0 g of APS (ammonium persulfate). The reactor was heated in a temperature range between 70 and 85° C. and into it was added reagents for the pre-emulsion, of between 0.5 and 2.0 g of the monomer mixture, between 1.0 and 3.0 g of lauryl sulfate sodium, 80 to 110 g of NaHCO3, between 15 and 20 g of APS and the remaining water to obtain a solid theoretical rate of about 40%.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
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190 (± 30) g
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Name
Abu
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50 (± 30) g
Type
reactant
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Type
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Reaction Step Three
Name
APS
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Name
monomer
Name
lauryl sulfate sodium
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NaHCO3
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APS

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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